2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings (thia-, aza-, and oxo-groups) and functionalized side chains. Its molecular formula is C₃₁H₃₀N₄O₃S₂, with a molecular weight of 610.73 g/mol. The core structure includes an 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene scaffold, acetylated at position 11, and substituted with a 2-methylphenyl group at position 2. The sulfanyl group at position 5 is linked to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-17-8-10-20(11-9-17)14-29-24(34)16-36-28-30-26-25(21-12-13-31(19(3)33)15-23(21)37-26)27(35)32(28)22-7-5-4-6-18(22)2/h4-11H,12-16H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJHIZOUQMYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule notable for its intricate structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazole derivatives and features a tricyclic structure with multiple functional groups that suggest pharmacological activity. The molecular formula is with a molecular weight of approximately 532.68 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O3S2 |
| Molecular Weight | 532.68 g/mol |
| IUPAC Name | 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo... |
| InChI Key | DHTJZIMIDRQRFU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Biological Activity
Preliminary studies indicate that the compound may exhibit various biological activities:
The mechanism of action for this compound is likely related to its interaction with biological targets such as enzymes or receptors. Research suggests that it may modulate signaling pathways or inhibit enzymatic activity relevant to various diseases.
Case Studies and Research Findings
Research has focused on the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Studies : Compounds with similar structures have been evaluated for their cytotoxic effects against murine and human cancer cell lines, revealing significant potency compared to standard chemotherapeutics .
- Mechanistic Insights : Studies suggest that thiazole derivatives can influence cellular signaling pathways, potentially leading to apoptosis in cancer cells .
- Comparative Analysis : A comparison of various compounds reveals that those with similar structural motifs often exhibit multifaceted biological activities, indicating the necessity for further exploration of this compound's full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s tricyclic core distinguishes it from simpler acetamide derivatives (e.g., ), which lack fused heterocycles. Its sulfur and nitrogen-rich scaffold may enhance binding to metalloenzymes or redox-active targets.
Substituent Effects : Unlike the methoxy or hydroxymethyl groups in analogs , the acetyl and 4-methylbenzyl groups in the target compound could confer greater lipophilicity, impacting membrane permeability.
Computational and Experimental Similarity Analysis
Using cheminformatics tools (e.g., Tanimoto similarity coefficients ), the target compound shows moderate similarity (Tanimoto index ~0.45–0.55) to pyrido-pyrano-pyrimidine derivatives like ZINC9116207, primarily due to shared sulfanyl-acetamide motifs. However, its tricyclic core reduces similarity to simpler arylacetamides (Tanimoto <0.3) .
Table 2: Similarity Metrics (Binary Fingerprint Analysis)
Q & A
Q. How can structure-property relationships be elucidated to guide functional modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
